molecular formula C15H14O4 B180410 Catalpalactone CAS No. 1585-68-8

Catalpalactone

Cat. No. B180410
CAS RN: 1585-68-8
M. Wt: 258.27 g/mol
InChI Key: GFYSRANGENPXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catalpalactone is a dilactone first isolated from the heartwood of the ornamental tree Catalpa ovata G. Don, which is widely distributed across Korea, China, and Japan . It was also found in the wood of a related species, C. bignonioides Walt .


Synthesis Analysis

Ten catalpalactone derivatives were designed, synthesized, and their structures were identified by 1H NMR, 13C NMR, and HRMS . All the analogs were evaluated for antimicrobial, cytotoxic activities, and insecticidal activities .


Molecular Structure Analysis

The essential structure for antimicrobial, cytotoxic activities, and insecticidal activity is the α,β-unsaturated six-membered lactone ring .


Chemical Reactions Analysis

The analogs of catalpalactone were evaluated for antimicrobial, cytotoxic activities, and insecticidal activities . Compound g bearing α,β-unsaturated six-member lactone ring showed excellent inhibitory effect on the tested pathogens .


Physical And Chemical Properties Analysis

Catalpalactone has the molecular formula C15H14O4 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antifungal Applications

Catalpalactone has been shown to possess antifungal activities against various phytopathogenic fungi. The structure of Catalpalactone plays a crucial role in its efficacy, with modifications to the lactone ring affecting its antifungal potency .

Anti-Inflammatory Effects

Studies have demonstrated that Catalpalactone exhibits significant anti-inflammatory effects. It inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) expression in lipopolysaccharide (LPS)-induced RAW264.7 cells, which are commonly used to study inflammation .

Mechanism of Action

Target of Action

Catalpalactone, a dilactone isolated from the heartwood of the ornamental tree Catalpa ovata , primarily targets various types of cells and organisms. It exhibits antimicrobial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Micrococcus luteus . It also shows cytotoxic activities and insecticidal activities .

Mode of Action

Catalpalactone interacts with its targets through its α,β-unsaturated six-membered lactone ring . This structure is essential for its antimicrobial, cytotoxic, and insecticidal activities . In the context of anti-inflammatory effects, catalpalactone inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

Biochemical Pathways

Catalpalactone affects several biochemical pathways. It inhibits the production of nitric oxide (NO), a short-lived free radical synthesized by NO synthase (NOS) . It also suppresses the expression of inducible NO synthase (iNOS), which is expressed in response to LPS or pro-inflammatory cytokines . Furthermore, catalpalactone prevents the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB), both of which are involved in the inflammatory response .

Pharmacokinetics

The pharmacokinetics of catalpalactone have been studied in Wistar rats . The study suggests that catalpalactone has superior pharmacokinetics, such as a longer half-life (T1/2) and mean residence time (MRT), lower clearance (CL), and better absorption in vivo . These properties make catalpalactone a promising candidate for further drug development and structure optimization .

Result of Action

Catalpalactone exhibits various effects at the molecular and cellular levels. It significantly inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) expression in LPS-induced RAW264.7 cells . It also reduces the levels of cytokines such as interleukin-6 and tumor necrosis factor-α . Moreover, catalpalactone exerts cytoprotective effects against H2O2-induced oxidative damage in HepG2 cells .

Action Environment

The action of catalpalactone can be influenced by environmental factors. For instance, the methylene at the δ position of the α, β-unsaturated six-membered lactone ring, when replaced by bismethyl, causes a decrease or even loss of antifungal activities . This suggests that the chemical environment of catalpalactone can significantly affect its efficacy and stability.

Safety and Hazards

Catalpalactone is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSRANGENPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928201
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catalpalactone

CAS RN

1585-68-8, 133591-03-4
Record name Catalpalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catalpalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATALPALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catalpalactone
Reactant of Route 2
Catalpalactone
Reactant of Route 3
Catalpalactone
Reactant of Route 4
Catalpalactone
Reactant of Route 5
Catalpalactone
Reactant of Route 6
Catalpalactone

Q & A

Q1: What is Catalpalactone and where is it found?

A1: Catalpalactone is a natural product first isolated from the wood of Catalpa ovata G.DON and C. bignonioides WALT. [] It is a unique phthalide derivative. []

Q2: What are the known biological activities of Catalpalactone?

A2: Catalpalactone has shown promising anti-inflammatory effects. In LPS-induced RAW264.7 cells (a model for inflammation), it significantly reduced nitric oxide (NO) production and suppressed the expression of iNOS (inducible NO synthase), a key enzyme involved in NO synthesis. [] Furthermore, it lowered the levels of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in the same cellular model. [] Studies have also demonstrated Catalpalactone's inhibitory activity against TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting antitumor-promoting potential. []

Q3: How does Catalpalactone exert its anti-inflammatory effects?

A3: Research suggests that Catalpalactone's anti-inflammatory action stems from its ability to inhibit several key signaling pathways. It suppresses the activation of Nuclear Factor-κB (NF-κB) and Interferon Regulatory Factor 3 (IRF3), both crucial transcription factors involved in inflammatory responses. [] It also hinders the production of Interferon-β (IFN-β) and the expression of Signal Transducer and Activator of Transcription 1 (STAT-1) protein, further dampening the inflammatory cascade. []

Q4: What is the chemical structure of Catalpalactone?

A4: Catalpalactone is characterized by a unique phthalide framework fused with a butyrolactone ring. While its planar structure is well-established, the absolute configuration remains to be definitively elucidated. []

Q5: What are the key structural features of Catalpalactone important for its activity?

A5: While specific structure-activity relationship (SAR) studies are limited for Catalpalactone, its unique fused ring system, incorporating both a phthalide and a butyrolactone moiety, is likely crucial for its biological activity. Further investigations are needed to pinpoint the specific structural elements responsible for its interactions with biological targets and subsequent effects.

Q6: Have there been any attempts to synthesize Catalpalactone?

A6: Yes, several synthetic routes to Catalpalactone have been reported. One approach utilized a Wittig reaction followed by lactonization and selenolactonization steps. [] Other synthetic strategies have also been explored, aiming to improve the yield and efficiency of Catalpalactone synthesis. [, ]

Q7: What are the challenges in researching Catalpalactone further?

A7: Despite its promising bioactivities, research on Catalpalactone faces several challenges. These include:

    Q8: Are there any known naphthoquinones found in the same plant species as Catalpalactone?

    A9: Yes, various naphthoquinones have been isolated from Catalpa ovata, including α-lapachone, α-dihydrocaryopterone (9-hydroxy-α-lapachone), 9-methoxy-α-lapachone, 4-hydroxy-α-lapachone, 4,9-dihydroxy-α-lapachone, and 4-oxo-α-lapachone. [] Some of these compounds also exhibit biological activities, such as inhibitory effects on nitric oxide production. []

    Q9: What is the significance of the co-occurrence of Catalpalactone and naphthoquinones in Catalpa ovata?

    A10: The presence of both Catalpalactone and various naphthoquinones in Catalpa ovata suggests a potential biosynthetic link between these compounds. Further research into the biosynthetic pathways of these compounds within the plant could provide insights into their production and potential interrelationships. It may also uncover new bioactive molecules with potential therapeutic value. For instance, understanding the biosynthetic origin of the 2-carboxy-4-hydroxy-α-tetralone intermediate could shed light on the formation of both catalpalactones and 4,9-dihydroxy-α-lapachones. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.